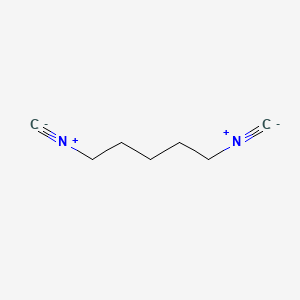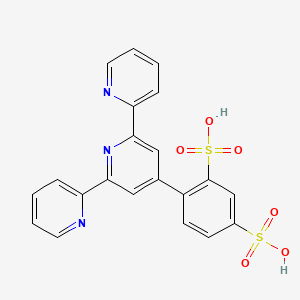
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid is a complex organic compound known for its unique structure and properties It consists of a benzene ring substituted with two sulfonic acid groups and a pyridine-based moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzene-1,3-disulfonic acid with 2,6-dipyridin-2-ylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid involves its ability to coordinate with metal ions through its pyridine moieties. This coordination can lead to the formation of stable metal complexes with specific geometric and electronic properties. These complexes can act as catalysts in various chemical reactions, facilitating the conversion of reactants to products through different pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: Similar structure but with a nitrile group instead of sulfonic acid groups.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline: Contains an amino group instead of sulfonic acid groups.
Uniqueness
The presence of sulfonic acid groups in 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid imparts unique properties, such as increased solubility in water and the ability to participate in specific chemical reactions that are not possible with its analogs. This makes it particularly valuable in applications requiring water-soluble ligands or catalysts.
Properties
Molecular Formula |
C21H15N3O6S2 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C21H15N3O6S2/c25-31(26,27)15-7-8-16(21(13-15)32(28,29)30)14-11-19(17-5-1-3-9-22-17)24-20(12-14)18-6-2-4-10-23-18/h1-13H,(H,25,26,27)(H,28,29,30) |
InChI Key |
ZPPWRZXOQSNRJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


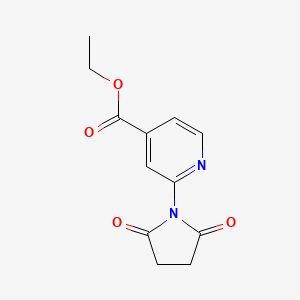
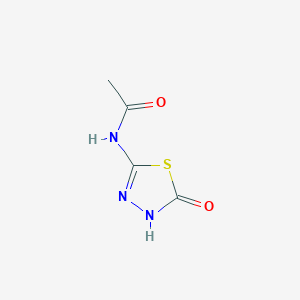

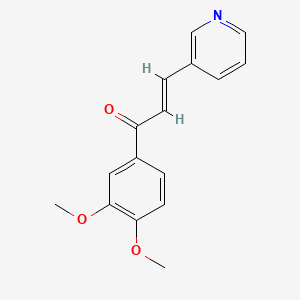
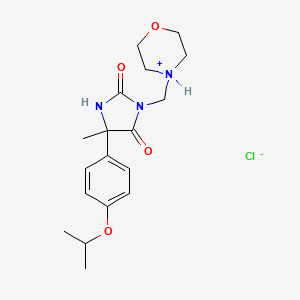
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
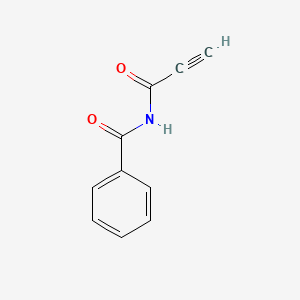
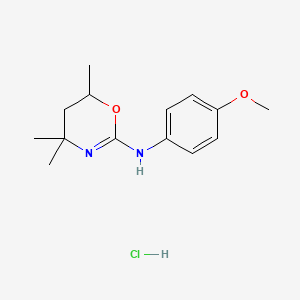
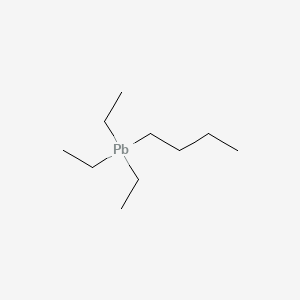
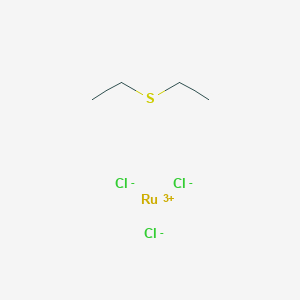

![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)

